N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles have reactive sites which allow for functionalization . They have been found to have diverse chemical reactivity and broad spectrum of biological activity .Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . Its aromaticity makes it relatively stable .Scientific Research Applications
Synthesis and Characterization
A range of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide derivatives have been synthesized and characterized. These studies highlight the compound's versatility and foundational role in developing potential therapeutic agents. For instance, Zablotskaya et al. (2013) focused on synthesizing and characterizing derivatives for psychotropic, anti-inflammatory, and cytotoxic activities, linking structural characteristics to biological outcomes (Zablotskaya et al., 2013).
Biological Evaluation
Antimicrobial and Anti-inflammatory Applications
Several studies demonstrate the antimicrobial and anti-inflammatory potential of these compounds. For example, Koppireddi et al. (2013) synthesized novel derivatives evaluated for anti-inflammatory and antioxidant activity, showing promising results in various assays (Koppireddi et al., 2013). Another study by Incerti et al. (2018) designed and synthesized derivatives to affect inflammatory/oxidative processes, revealing potential wound healing effects (Incerti et al., 2018).
Cytotoxicity and Cancer Research
Research on these compounds extends into cytotoxicity and potential anticancer applications. Eshghi et al. (2019) evaluated the cytotoxicity of synthesized derivatives against various cancer cell lines, identifying compounds with significant activity (Eshghi et al., 2019).
Corrosion Inhibition
Interestingly, these derivatives also find applications outside of biomedical research, such as in corrosion inhibition. Nayak and Bhat (2023) explored the corrosion inhibition effect of benzothiazole derivatives, showcasing their utility in materials science (Nayak & Bhat, 2023).
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target makes it a potential candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Upon inhibiting DprE1, the compound affects the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall . The downstream effects of this inhibition include disruption of cell wall integrity and eventual cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and dihydrofolate reductase . These interactions often result in the inhibition of bacterial growth, making these compounds potential candidates for antibacterial therapies.
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, leading to the suppression of tumor growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to reduced DNA replication and cell proliferation. Additionally, it can affect the levels of metabolites such as ATP and NADH, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)15(23)22-17-21-13(8-24-17)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOBXSLVQJFOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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